molecular formula C14H9Br2FO3 B2356040 3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid CAS No. 1002970-34-4

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid

Cat. No.: B2356040
CAS No.: 1002970-34-4
M. Wt: 404.029
InChI Key: BPMFLPDHGSVYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it valuable for studying various biological processes and developing new therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dibromobenzoic acid and 2-fluorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Coupling Reaction: The 2-fluorobenzyl alcohol is coupled with 3,5-dibromobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the reagents used.

Scientific Research Applications

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is valuable for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the 2-fluorobenzyl group.

    3,5-Dibromo-4-methylbenzoic acid: Similar in structure but has a methyl group instead of the 2-fluorobenzyl group

Uniqueness

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic Acid is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FO3/c15-10-5-9(14(18)19)6-11(16)13(10)20-7-8-3-1-2-4-12(8)17/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFLPDHGSVYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.